n-Benzyl-3-chloro-6-fluorobenzo[b]thiophene-2-carboxamide
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Overview
Description
n-Benzyl-3-chloro-6-fluorobenzo[b]thiophene-2-carboxamide is a synthetic organic compound with the molecular formula C16H11ClFNOS and a molecular weight of 319.78 g/mol . This compound belongs to the class of benzo[b]thiophenes, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Benzyl-3-chloro-6-fluorobenzo[b]thiophene-2-carboxamide typically involves the following steps:
Formation of 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid: This intermediate can be synthesized through various methods, including the fluorination of thiophene derivatives.
Conversion to 3-chloro-6-fluorobenzo[b]thiophene-2-carbonyl chloride: This step involves the reaction of the carboxylic acid with thionyl chloride (SOCl2) to form the corresponding acid chloride.
Amidation: The final step involves the reaction of the acid chloride with benzylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
n-Benzyl-3-chloro-6-fluorobenzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzo[b]thiophene derivatives, while oxidation and reduction can lead to different functionalized compounds.
Scientific Research Applications
n-Benzyl-3-chloro-6-fluorobenzo[b]thiophene-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Biological Studies: The compound is studied for its biological activities, including its potential as an enzyme inhibitor or receptor modulator.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of n-Benzyl-3-chloro-6-fluorobenzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid
- 3-Chloro-6-fluorobenzo[b]thiophene-2-carbonyl chloride
- Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate
Uniqueness
n-Benzyl-3-chloro-6-fluorobenzo[b]thiophene-2-carboxamide is unique due to its specific substitution pattern and the presence of the benzyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C16H11ClFNOS |
---|---|
Molecular Weight |
319.8 g/mol |
IUPAC Name |
N-benzyl-3-chloro-6-fluoro-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C16H11ClFNOS/c17-14-12-7-6-11(18)8-13(12)21-15(14)16(20)19-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,19,20) |
InChI Key |
OYOWMVKZNCOFSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl |
Origin of Product |
United States |
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